

2'-Hydroxy-4'-methylacetophenone molecular weight and formula

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Compound of Interest

2'-Hydroxy-4'methylacetophenone

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In-Depth Technical Guide: 2'-Hydroxy-4'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies for **2'-Hydroxy-4'-methylacetophenone**, a versatile phenolic compound with applications in various research and development sectors.

Core Physicochemical Data

The fundamental molecular and physical properties of **2'-Hydroxy-4'-methylacetophenone** are summarized below. This data is essential for experimental design, analytical method development, and chemical synthesis.



Property	Value	Citations
Molecular Formula	C9H10O2	[1][2][3][4][5][6]
Molecular Weight	150.17 g/mol	[1][2][3][5]
CAS Number	6921-64-8	[1][2][3]
Appearance	Pale yellow to colorless clear liquid	[2][6][7]
Boiling Point	245 °C (lit.)	[1][7]
Density	1.08 g/mL at 25 °C (lit.)	[1][6]
Refractive Index	n20/D 1.565 (lit.)	[1][7]
Purity	≥96%	[3]

Synthesis and Experimental Protocols

2'-Hydroxy-4'-methylacetophenone can be synthesized through several established methods. The Fries rearrangement of m-tolyl acetate is a common and effective approach. Below is a detailed, representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Fries Rearrangement

Objective: To synthesize **2'-Hydroxy-4'-methylacetophenone** by the ortho-Fries rearrangement of m-tolyl acetate.

Materials:

- m-Tolyl acetate
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Toluene
- Concentrated Hydrochloric Acid (HCI)



- Ice
- 5% Sodium Hydroxide (NaOH) solution
- Anhydrous Calcium Chloride (CaCl₂)
- Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
- Stirring apparatus and heating mantle

Procedure:

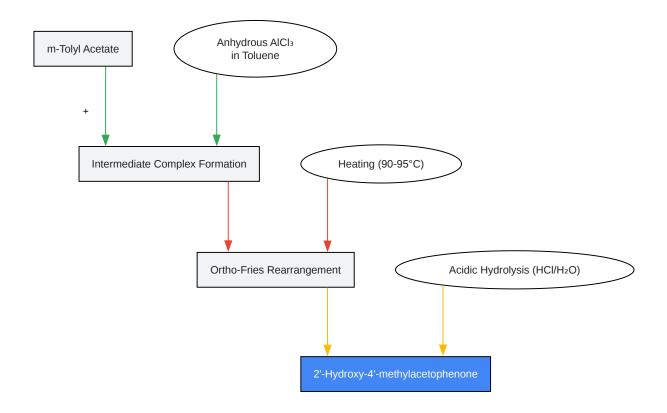
- Reaction Setup: A dry 100mL three-neck flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- Reagent Addition: Anhydrous toluene (25 mL) and anhydrous aluminum trichloride (13.0 g, 0.098 mol) are added to the flask. The mixture is stirred to form a slurry.
- Substrate Introduction: A solution of m-tolyl acetate (e.g., 5.0 g, 0.033 mol) in anhydrous toluene (10 mL) is added dropwise from the dropping funnel over 15-20 minutes while maintaining the temperature of the reaction mixture.
- Reaction: The reaction mixture is then heated in a water bath at 90-95°C for approximately 30 minutes, or until the evolution of HCl gas ceases.[8]
- Quenching: After cooling the reaction mixture to room temperature, the flask is placed in an
 ice-water bath. A mixture of concentrated hydrochloric acid (30 mL) and crushed ice (30 g) is
 slowly and carefully added to the flask with vigorous stirring to decompose the aluminum
 chloride complex.[8]
- Work-up and Extraction: The organic layer is separated using a separatory funnel. The
 aqueous layer is extracted twice with toluene. The combined organic layers are washed
 sequentially with 5% sodium hydroxide solution and then with water until neutral.
- Drying and Concentration: The organic phase is dried over anhydrous calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude product.



• Purification: The crude **2'-Hydroxy-4'-methylacetophenone** can be purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature and pressure.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Fries rearrangement for the synthesis of **2'-Hydroxy-4'-methylacetophenone**.



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Caption: Fries Rearrangement Synthesis Workflow.

Analytical Characterization



Characterization of the synthesized **2'-Hydroxy-4'-methylacetophenone** is crucial to confirm its identity and purity. Standard analytical techniques that can be employed include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and ketone).

This compound finds utility as an intermediate in the synthesis of pharmaceuticals and as an ingredient in cosmetic formulations due to its antioxidant properties.[6] It has also been investigated for its acaricidal activity.[9][10][11]

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